molecular formula C14H16N2OS B2466428 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 1322277-92-8

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2466428
CAS RN: 1322277-92-8
M. Wt: 260.36
InChI Key: OTIUXAZDDBSDOB-PFONDFGASA-N
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide, also known as AMBMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Metabolism and Toxicity Studies

The metabolism of thiazoles, which include compounds structurally similar to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide, has been a subject of study due to concerns about the formation of toxic metabolites. For example, the metabolism of three nephro- or hepatotoxic thiazoles was examined in mice, focusing on the formation of ring cleavage products, such as thioformamide, benzimidazol-2-ylglyoxal, thioacetamide, tert-butylglyoxal, p-methoxy-thiobenzamide, and methylglyoxal (Mizutani, Yoshida, & Kawazoe, 1994). In another study, the possible role of thioformamide as a proximate toxicant in the nephrotoxicity of thiabendazole and related thiazoles was investigated, indicating that the toxicity of thiazoles might be linked to the metabolic formation of thioformamide (Mizutani, Yoshida, & Kawazoe, 1993).

Applications in Neurology and Pharmacology

Thiazoles have been examined for their potential therapeutic applications in neurological disorders. For instance, novel isatin coupled thiazolidin-4-one derivatives exhibited significant central nervous system (CNS) depressant activity and anticonvulsant activity in mice, offering protection in the maximal electroshock seizure (MES) test. These compounds showed promise for treating conditions like epilepsy without inducing liver toxicity (Nikalje, Ansari, Bari, & Ugale, 2015). Similarly, thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential, indicating that they could be promising agents for the treatment of Parkinson’s disease (Azam, El-gnidi, Alkskas, & Ahmed, 2010).

Antagonist and Agonist Potential

The role of specific receptor mechanisms in disorders and the potential of thiazole derivatives as antagonists or agonists have also been explored. For instance, the effects of various antagonists, including thiazole derivatives, were evaluated in a binge eating model in female rats, revealing insights into compulsive food consumption and its potential pharmacological treatment (Piccoli et al., 2012). Additionally, N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives were studied, leading to the development of potent D2/D3 agonists with potential implications in the treatment of Parkinson’s disease (Das et al., 2015).

properties

IUPAC Name

N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-9-16-13-10(3)7-6-8-11(13)18-14(16)15-12(17)5-2/h4,6-8H,1,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIUXAZDDBSDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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